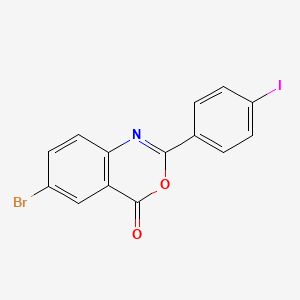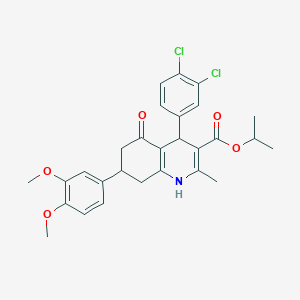
6-bromo-2-(4-iodophenyl)-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(4-iodophenyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-iodophenyl)-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method starts with the bromination of 2-aminophenol to form 6-bromo-2-aminophenol. This intermediate is then reacted with 4-iodobenzoic acid under cyclization conditions to yield the target compound. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl₃) and solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(4-iodophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-bromo-2-(4-iodophenyl)-4H-3,1-benzoxazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 6-bromo-2-(4-iodophenyl)-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one
- 6-Bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
- 6-Bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
Uniqueness
Compared to similar compounds, 6-bromo-2-(4-iodophenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This dual halogenation can enhance its utility in synthetic chemistry and its potential biological activities.
Eigenschaften
Molekularformel |
C14H7BrINO2 |
|---|---|
Molekulargewicht |
428.02 g/mol |
IUPAC-Name |
6-bromo-2-(4-iodophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H7BrINO2/c15-9-3-6-12-11(7-9)14(18)19-13(17-12)8-1-4-10(16)5-2-8/h1-7H |
InChI-Schlüssel |
GNOFYOJEBROFFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)O2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Tert-butyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11635271.png)
![(6Z)-2-butyl-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635273.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one](/img/structure/B11635279.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635301.png)
![Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11635309.png)

![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)

![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635350.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}butanamide](/img/structure/B11635360.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635370.png)
